2-Bromo-5-(methylthio)pyrimidine

Description

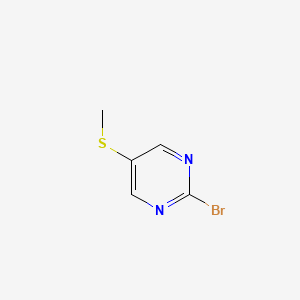

2-Bromo-5-(methylthio)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂S (molecular weight: 205.08 g/mol). The compound features a pyrimidine ring substituted with a bromine atom at the 2-position and a methylthio (-SMe) group at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry due to their role as nucleobase analogs and intermediates in synthesizing pharmaceuticals or agrochemicals . The methylthio group enhances lipophilicity, influencing bioavailability, while the bromine atom provides a reactive site for further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C5H5BrN2S |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2-bromo-5-methylsulfanylpyrimidine |

InChI |

InChI=1S/C5H5BrN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |

InChI Key |

RUQREIXECNBCBD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=C(N=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)pyrimidine typically involves the bromination of 5-(methylthio)pyrimidine. One common method includes the reaction of 5-(methylthio)pyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-5-(methylthio)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Methylthio-Substituted Pyrimidines

5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)

- Molecular Formula : C₅H₅BrClN₂

- Molecular Weight : 223.47 g/mol

- Similarity Score : 0.85

- Key Differences : Replaces the methylthio group with chlorine and adds a methyl group at C3. The chloro group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the methylthio group in the target compound.

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6)

- Molecular Formula : C₅H₅BrClN₃S

- Molecular Weight : 254.54 g/mol

- Key Differences: Features an amino group at C4 and an additional chlorine at C5.

Carboxylic Acid Derivatives

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5)

Methoxy and Amino Substitutions

5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9)

- Molecular Formula : C₆H₇BrN₂O₂

- Molecular Weight : 233.04 g/mol

- Similarity Score : 0.79

- Key Differences : Methoxy groups at C2 and C4 increase electron density on the ring, reducing reactivity toward electrophilic attacks compared to the bromo-methylthio derivative.

2-Amino-5-bromo-4,6-dimethylpyrimidine (CAS 4214-57-7)

- Molecular Formula : C₆H₈BrN₃

- Molecular Weight : 218.06 g/mol

- Key Differences: Amino and dimethyl groups enhance basicity and steric hindrance, limiting accessibility for reactions at the pyrimidine core .

Structural Analogues with Higher Similarity

5-Bromo-2-(bromomethyl)pyrimidine (CAS 1193116-74-3)

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.